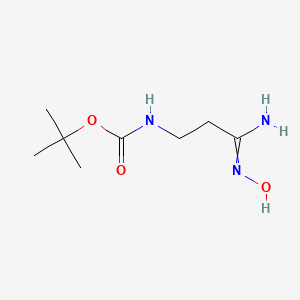
tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate is a compound with a wide range of applications in scientific research. This compound is used in chemical synthesis, drug discovery, and biochemistry. It is an important tool for scientists to understand biochemical processes and to develop new drugs. In
Wissenschaftliche Forschungsanwendungen
Photoredox-Catalyzed Amination
Wang et al. (2022) explored the photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor. This research demonstrated a novel cascade pathway for assembling a range of 3-aminochromones under mild conditions, showcasing the compound's utility in photoredox chemistry for creating complex heterocycles with potential biological activity Wang et al., 2022.
Chemoselective Transformation
Sakaitani and Ohfune (1990) detailed the chemoselective transformation of amino protecting groups into tert-butyldimethylsilyl carbamates. Their work emphasizes the compound's role in protecting group chemistry, crucial for synthesizing peptides and other nitrogen-containing organic compounds Sakaitani & Ohfune, 1990.
Synthesis of Amino Acid Derivatives
The synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate by Zhao et al. (2017) highlights the compound's significance in creating intermediates for biologically active compounds such as omisertinib (AZD9291). Their optimized synthetic method underscores the versatility of tert-butyl carbamate derivatives in medicinal chemistry for the rapid development of pharmaceuticals Zhao et al., 2017.
Carbamate Derivatives Synthesis
Research by Harris and Wilson (1983) introduced tert-butyl aminocarbonate (tert-butyloxycarbonyloxyamine) by reacting hydroxylamine with di-tert-butyl dicarbonate, showcasing the compound's potential in acylating amines. This study provides insights into new methodologies for synthesizing protected amino acids and amines, pivotal for peptide synthesis Harris & Wilson, 1983.
Wirkmechanismus
Target of Action
It is known that carbamates, in general, are used as protecting groups for amines, especially in the synthesis of peptides .
Mode of Action
tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate, as a carbamate, acts as a protecting group for amines. It can be installed and removed under relatively mild conditions . The compound can be synthesized by reacting Boc anhydride with ethanol in an ice bath, followed by the slow addition of a 70% solution of ammonia .
Biochemical Pathways
It is known that carbamates play a crucial role in peptide synthesis . They protect the amine group during the synthesis process, preventing unwanted side reactions.
Pharmacokinetics
It is known that the compound is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .
Result of Action
The result of the action of this compound is the protection of the amine group during peptide synthesis, allowing for the successful formation of peptide bonds . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its efficacy and stability. It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . This solubility profile can influence how the compound interacts with its environment and carries out its function.
Biochemische Analyse
Biochemical Properties
tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate: plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to act as a substrate for certain enzymes, facilitating biochemical transformations. For instance, it can interact with histone deacetylases (HDACs), inhibiting their activity and thereby influencing gene expression . Additionally, it can form complexes with metal ions, which can further modulate its biochemical properties and interactions.
Cellular Effects
The effects of This compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with HDACs can lead to changes in the acetylation status of histones, thereby affecting gene transcription . Moreover, it can impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of HDACs, which leads to increased acetylation of histones and changes in gene expression . Additionally, this compound can bind to metal ions, forming complexes that can further influence its biochemical activity. The presence of the hydroxyimino group allows it to participate in redox reactions, adding another layer of complexity to its molecular interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that its effects on cellular function can persist, but the extent of these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, it can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it may exhibit toxic effects, including disruptions in cellular metabolism and potential damage to tissues. These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the carbamate group, leading to the formation of intermediate metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different biomolecules.
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with histones and other nuclear proteins, influencing gene expression and chromatin structure.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-amino-3-hydroxyiminopropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c1-8(2,3)14-7(12)10-5-4-6(9)11-13/h13H,4-5H2,1-3H3,(H2,9,11)(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRZCIJAPSBNIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Fluoro-11H-benzo[a]carbazole](/img/structure/B1458954.png)
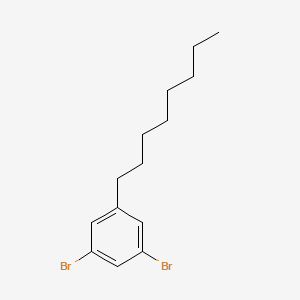
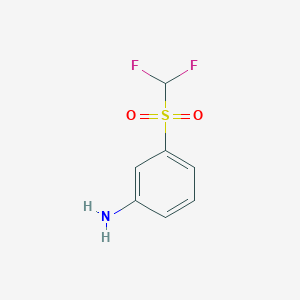
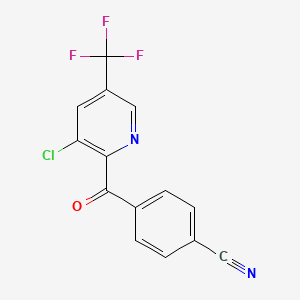
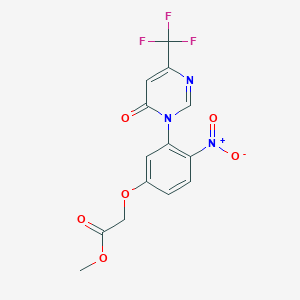
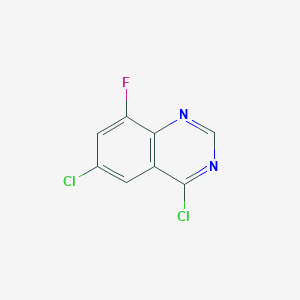
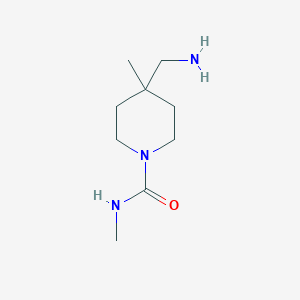
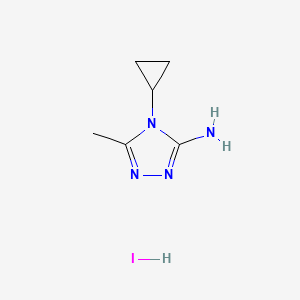
![(R)-2-(3-(1-aminoethyl)phenyl)-N,8-dimethyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-5-amine](/img/structure/B1458968.png)
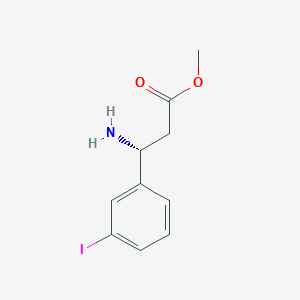
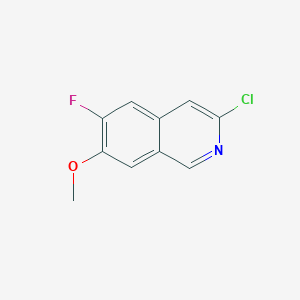
![2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone](/img/structure/B1458974.png)
![2-Oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B1458976.png)
![8-Oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B1458977.png)